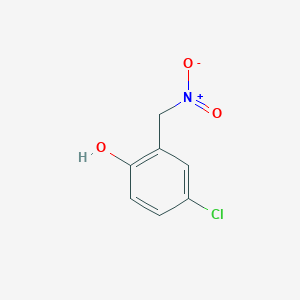![molecular formula C7H15ClN2 B13560666 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{7-Azabicyclo[221]heptan-1-yl}methanaminehydrochloride is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework.
Introduction of the Amino Group:
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, including amine oxidases and cytochrome P450 enzymes, affecting their activity and function.
Pathways Involved: The compound can modulate neurotransmitter pathways by influencing the synthesis, release, and degradation of neurotransmitters such as dopamine and serotonin.
Comparación Con Compuestos Similares
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C7H15ClN2 |
|---|---|
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
7-azabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6,9H,1-5,8H2;1H |
Clave InChI |
VGYQWXOYKCNVBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1N2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
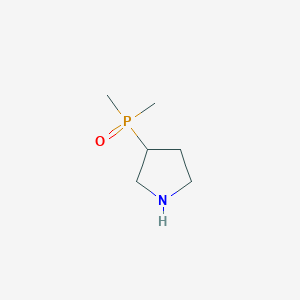

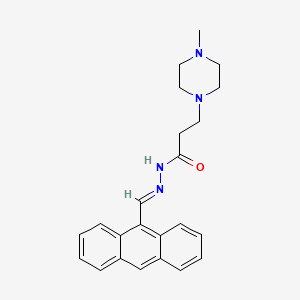
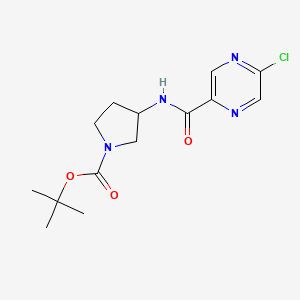

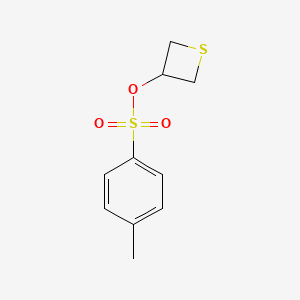
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)



